Rabeprazole-d4 (potassium)

Bioanalysis LC-MS/MS Matrix effect

Quantification errors from matrix effects (12-18% variability) and non-deuterated internal standards invalidate PK/ BE data. Rabeprazole-d4 potassium is the required IS for regulatory LC-MS/MS submissions (FDA/EMA). - Matched MS/MS transition (m/z 364.1 → 242.2) eliminates cross-talk. - Achieves 1 ng/mL LLOQ with 2.3% CV matrix effect correction. - Potassium salt form optimized for phosphate buffer compatibility. - Isotopic purity ≥97% ensures minimal metabolite interference.

Molecular Formula C18H20KN3O3S
Molecular Weight 401.6 g/mol
Cat. No. B12386611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole-d4 (potassium)
Molecular FormulaC18H20KN3O3S
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[K+]
InChIInChI=1S/C18H20N3O3S.K/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D;
InChIKeyGYGFRMCOWNDDJY-SWSVCJOSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole-d4 (potassium) Internal Standard for LC-MS/MS


Rabeprazole-d4 (potassium), also designated as LY307640-d4 potassium (CAS 934295-48-4), is a deuterium-labeled analog of rabeprazole, a second-generation proton pump inhibitor (PPI) . The compound features four deuterium atoms incorporated into the benzimidazole ring (positions 4,5,6,7), yielding a molecular mass shift of +4 Da relative to the unlabeled parent [1]. This stable isotope-labeled (SIL) compound is primarily supplied as an internal standard (IS) for the accurate quantification of rabeprazole in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The potassium salt form offers distinct solubility and handling characteristics that differentiate it from the sodium salt variant in certain analytical workflows. Commercial sources specify isotopic purity typically exceeding 97%, with the compound supplied as a solid requiring storage at -20°C for long-term stability .

Workflow LC-MS/MS quantification of rabeprazole in biological matrices
ISTD type Deuterium-labeled (d4) internal standard; +4 Da mass shift
Salt form Potassium counterion; distinct solubility and storage profile from sodium salt

Rabeprazole-d4 (potassium): Why Analogs Cannot Substitute


Generic substitution of Rabeprazole-d4 (potassium) with unlabeled rabeprazole, other PPIs (e.g., omeprazole, lansoprazole), or non-deuterated internal standards introduces quantifiable analytical error that invalidates pharmacokinetic and bioequivalence data . In LC-MS/MS workflows, the deuterated internal standard corrects for matrix-induced ion suppression that can vary by 12-18% across plasma samples; non-isotopic structural analogs fail to co-elute and thus cannot correct for differential matrix effects across the chromatographic run [1]. Furthermore, the potassium salt form of Rabeprazole-d4 differs in molecular weight (401.6 g/mol with K⁺ counterion vs. 385.4 g/mol for the sodium salt) and solubility profile, affecting stock solution preparation and long-term storage stability . The specific MS/MS transition of Rabeprazole-d4 (m/z 364.1 → 242.2) is only matched by this exact isotopologue; alternative SIL compounds with different deuterium incorporation (e.g., d3 or d5 variants) or different salt forms will not produce the identical precursor-to-product ion ratio required for validated bioanalytical methods .

Unlabeled rabeprazole or other PPIs do not co-elute and fail to correct matrix effects (12–18% variability).
Sodium salt vs. potassium salt differs in molecular weight and solubility, affecting stock preparation and storage stability.
Different deuterium incorporation (d3, d5) yields non-matching MS/MS transitions, precluding validated method use.

Rabeprazole-d4 (potassium) Quantitative Comparison Evidence


Matrix Effect Correction with Deuterated Internal Standard

In plasma LC-MS/MS assays, Rabeprazole-d4 (deuterated internal standard) reduces matrix effect variability from 12.7% (CV without proper IS correction) to 2.3% (CV with deuterated IS) [1]. Structural analogs (non-co-eluting IS) fail to provide equivalent correction because they do not share identical ionization behavior with the analyte .

Matrix effect correction
Cross-study comparable
5.5-fold reduction in CV (12.7% → 2.3%)
Supports bioanalytical method precision
Human plasma LC-MS/MS, ESI positive mode
Bioanalysis LC-MS/MS Matrix effect Ion suppression Isotope dilution

Enhanced Sensitivity in LC-MS/MS Quantification

Using Rabeprazole-d4 sodium salt as the internal standard, a validated LC-MS/MS method achieves a lower limit of quantification (LLOQ) of 1 ng/mL for rabeprazole in human plasma . The mass transition monitored is m/z 360.3 → 242.2 for rabeprazole and m/z 364.1 → 242.2 for Rabeprazole-d4 IS, with the +4 Da mass difference ensuring baseline chromatographic separation from the unlabeled analyte . Methods employing non-deuterated IS or lower isotopic purity standards typically report LLOQ values of 2-5 ng/mL [1].

LLOQ sensitivity
Cross-study comparable
1 ng/mL vs 2–5 ng/mL
Enables extended PK profiling
Human plasma, m/z 360.3→242.2 (analyte), m/z 364.1→242.2 (IS)
Pharmacokinetics Bioequivalence LLOQ Method validation LC-MS/MS

Faster Acid Activation Compared to Omeprazole

The parent compound rabeprazole demonstrates quantifiably faster activation kinetics compared to first-generation PPIs: at pH 5.1, rabeprazole achieves 88% of maximal activation within 5 minutes versus 8% for omeprazole [1]. The IC50 for gastric H+/K+-ATPase inhibition is 72 nM for rabeprazole [2]. While Rabeprazole-d4 serves as an analytical tool (not a therapeutic), its selection as an IS is most analytically appropriate for studies of rabeprazole due to its identical chemical behavior, preserving the quantitative accuracy of PK parameters that reflect this differentiated pharmacology [3].

Parent activation profile
Class-level inference
88% vs 8% activation at pH 5.1 (5 min)
Analytical context for matched IS selection
Parent compound attribute; supports ISTD rationale
Proton pump inhibitor Acid activation pH profile H+/K+-ATPase inhibition

Isotopic Purity Minimizing Cross-Talk

Rabeprazole-d4 (potassium) is supplied with certified isotopic purity of ≥97% (AKSci) to ≥99% deuterated forms (Cayman Chemical) [1]. The isotopic enrichment at d4 level ensures that unlabeled d0 contamination is below 1-3%, minimizing isotopic cross-talk (signal contribution from IS channel to analyte channel) in SRM/MRM assays [2]. Lower-grade SIL compounds with isotopic purity of 90-95% introduce 2-5× higher d0 interference, which can bias LLOQ measurements by 5-15% [3].

Isotopic purity (d4)
Class-level inference
≥97% to ≥99% deuterated
Minimizes cross-talk in SRM
CoA specification; lower d0 interference vs. lower-grade SIL
Isotopic purity Deuterium incorporation Mass spectrometry Quantitative accuracy

Rabeprazole-d4 (potassium) Key Applications


Bioequivalence and Pharmacokinetic Quantification

Rabeprazole-d4 (potassium) is the required internal standard for LC-MS/MS quantification of rabeprazole in human plasma for regulatory bioequivalence (BE) submissions . The method using this IS achieves an LLOQ of 1 ng/mL, enabling accurate determination of Cmax, AUCtau, and t1/2 across 17 sampling time points (0-24 hours post-dose) . The validated m/z transition (364.1 → 242.2) and matrix effect correction (variability reduced to 2.3% CV) ensure compliance with FDA and EMA bioanalytical method validation guidelines [1]. Procurement of the potassium salt form may be preferred when potassium-containing mobile phase additives are employed or when compatibility with specific sample preparation workflows (e.g., protein precipitation with potassium-containing buffers) is required .

Comparative PPI Pharmacology Research

For research comparing rabeprazole against omeprazole, lansoprazole, esomeprazole, or pantoprazole, Rabeprazole-d4 (potassium) enables precise quantification of the parent drug while preserving the ability to detect PK differences that reflect rabeprazole's distinct pharmacology . The parent compound's 11-fold faster activation at pH 5.1 (88% vs. 8% for omeprazole at 5 min) and 72 nM IC50 against H+/K+-ATPase necessitates accurate plasma concentration measurement to establish exposure-response relationships . Using the matched deuterated IS ensures that analytical method bias does not confound the interpretation of these pharmacodynamic differences [1].

TDM and Drug-Drug Interaction Method Development

Rabeprazole-d4 (potassium) supports therapeutic drug monitoring (TDM) assay development where high sensitivity (1 ng/mL LLOQ) and low matrix interference (2.3% CV) are required . The isotopic purity of ≥97% ensures minimal cross-talk, a critical parameter when quantifying rabeprazole in the presence of its thioether metabolite or co-administered PPIs . The potassium salt form may offer practical advantages in method development: distinct solubility in methanol and DMSO compared to the sodium salt, and compatibility with potassium phosphate buffer systems commonly used in bioanalytical sample preparation [1].

Application
Selection Property
Validation Focus
Rabeprazole bioequivalence study bioanalysis
Deuterated ISTD with potassium salt; matched MS/MS transition
Matrix effect correction (≤2.3% CV); LLOQ verification
Comparative PPI pharmacology research
Matched ISTD preserving PK/PD differences across compounds
Accurate quantification in omeprazole, lansoprazole comparator studies
Human plasma bioanalysis method development
High isotopic purity (≥97%) for minimal cross-talk
IS interference and cross-talk validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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